molecular formula C14H10F2O2 B6398067 6-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid CAS No. 1261902-63-9

6-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid

Cat. No.: B6398067
CAS No.: 1261902-63-9
M. Wt: 248.22 g/mol
InChI Key: JJYCQAMGDKKJII-UHFFFAOYSA-N
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Description

6-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring, which imparts unique chemical properties. It is used in various fields of scientific research due to its distinctive structure and reactivity.

Properties

IUPAC Name

2-fluoro-6-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-5-6-9(12(16)7-8)10-3-2-4-11(15)13(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYCQAMGDKKJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689200
Record name 2',3-Difluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-63-9
Record name 2',3-Difluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-4-methylphenylboronic acid and 2-fluorobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-fluoro-4-methylphenylboronic acid with 2-fluorobenzoic acid in the presence of a palladium catalyst and a base. This reaction forms the desired biphenyl structure.

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group, yielding 6-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Major Products

    Substituted Derivatives: Formed through substitution reactions.

    Alcohols and Aldehydes: Formed through reduction of the carboxylic acid group.

    Complex Biphenyl Structures: Formed through further coupling reactions.

Scientific Research Applications

6-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound in the development of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and carboxylic acid group play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylbenzoic acid
  • 2-Fluoro-6-methylbenzoic acid
  • 4-Methyl-2-fluorophenylboronic acid

Uniqueness

6-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methyl group on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and binding characteristics are required.

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